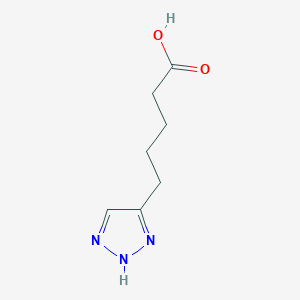

5-(1H-1,2,3-Triazol-4-yl)pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1H-1,2,3-Triazol-4-yl)pentanoic acid is an organic compound with the molecular formula C7H11N3O2 . It is often used in organic synthesis .

Synthesis Analysis

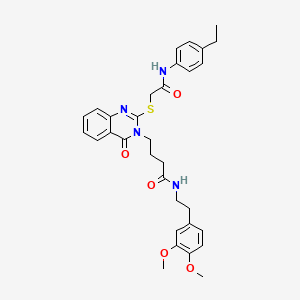

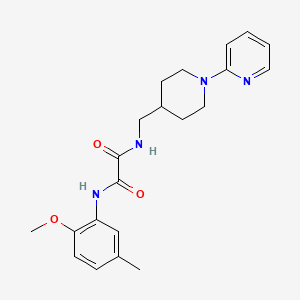

The synthesis of 1,2,4-triazole derivatives, which include 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid molecule contains a total of 23 bond(s). There are 12 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), and 1 Triazole(s) .Chemical Reactions Analysis

Triazole derivatives, including 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid, have been shown to exhibit antifungal activity against a variety of fungi and oomycetes .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid include a molecular weight of 190.159, a density of 1.5±0.1 g/cm3, and a boiling point of 498.1±55.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis of C-Nucleosides

The compound has been used in the synthesis of a new class of C-Nucleosides . These C-Nucleosides mimic the structure of pyrimidine nucleobases and have shown an antiproliferative effect on certain cell lines .

Antiproliferative Activity

Compounds featuring the presence of a 1,2,3-triazole ring linked to an isoxazolidine system have shown an antiproliferative effect. The growth inhibitory effect reaches 50% in HepG2 and HT-29 cells and increases up to 56% in the SH-SY5Y cell line after 72 h of incubation at a 100 µM concentration .

Drug Discovery

1,2,3-Triazoles, including “5-(1H-1,2,3-Triazol-4-yl)pentanoic acid”, have found broad applications in drug discovery . They have been used in the development of antiviral and anticancer agents .

Organic Synthesis

The compound has been used in organic synthesis, contributing to the development of new synthetic methodologies .

Polymer Chemistry

1,2,3-Triazoles have been used in polymer chemistry, contributing to the development of new materials .

Supramolecular Chemistry

The compound has been used in supramolecular chemistry, contributing to the development of new structures and materials .

Bioconjugation

1,2,3-Triazoles have been used in bioconjugation, a chemical strategy that joins two molecules together .

Chemical Biology and Fluorescent Imaging

The compound has been used in chemical biology and fluorescent imaging, contributing to the development of new imaging techniques .

Mecanismo De Acción

Target of Action

For instance, the N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

Triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

For instance, the photocatalytic mechanism of a metal–organic framework (MOF) based on a 5-(1H-1,2,4-triazol-1-yl) ligand has been explained with the help of band gap calculations using density of states (DOS) and partial DOS plots .

Result of Action

The growth inhibitory effect reaches 50% in HepG2 and HT-29 cells and increases up to 56% in the SH-SY5Y cell line after 72 h of incubation at a 100 µM concentration .

Direcciones Futuras

Future research could focus on further exploring the biological activities of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid and its derivatives, particularly their potential as antiviral and anti-infective drugs . Additionally, their potential role in stabilizing HIF-α could be of interest for the treatment of anemia .

Propiedades

IUPAC Name |

5-(2H-triazol-4-yl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c11-7(12)4-2-1-3-6-5-8-10-9-6/h5H,1-4H2,(H,11,12)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAOMPHIYUFTPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-1,2,3-Triazol-4-yl)pentanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,4-trifluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)butanamide](/img/structure/B2380809.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)

![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)

![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)